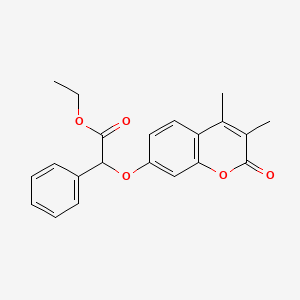

Ethyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxy-2-phenylacetate

Description

Ethyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxy-2-phenylacetate is a synthetic coumarin derivative characterized by a 3,4-dimethyl-2-oxochromen-7-yl core linked via an ether-oxygen to a phenylacetate ester group. Coumarins are renowned for their diverse biological activities, including anticoagulant, anti-inflammatory, and fluorescent properties. The substituents on the coumarin ring (3,4-dimethyl and 2-oxo groups) and the phenylacetate moiety likely influence its physicochemical behavior, such as solubility, stability, and reactivity.

Properties

IUPAC Name |

ethyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxy-2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-4-24-21(23)19(15-8-6-5-7-9-15)25-16-10-11-17-13(2)14(3)20(22)26-18(17)12-16/h5-12,19H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFESZLJARCLWKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=C(C(=O)O3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxy-2-phenylacetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. The purification process may include advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxy-2-phenylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various esters and amides.

Scientific Research Applications

Ethyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxy-2-phenylacetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxy-2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, differing in substituents, fused rings, or ester groups:

Table 1: Key Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications |

|---|---|---|---|

| Ethyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxy-2-phenylacetate (Target) | C21H20O5* | ~360.38 | 3,4-dimethyl coumarin; phenylacetate ester |

| Ethyl (6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate | C23H22O5 | 378.42 | Cyclopenta-fused coumarin; 6-methyl; phenylacetate |

| (3,4-Dimethyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)acetate | C22H21NO6 | 395.41 | Phenylmethoxycarbonylamino ester |

| Ethyl 2-cyano-2-phenylacetate | C11H11NO2 | 189.21 | Cyano group instead of coumarin |

| Ethyl 2-[3-(7-methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate | C22H18O8 | 422.38 | Methoxy-substituted coumarin; bis-coumarin linkage |

*Estimated based on structural analogs.

Key Observations:

Core Modifications :

- The cyclopenta-fused coumarin in the compound from introduces rigidity and may enhance UV absorption due to extended conjugation .

- Methoxy groups () increase polarity and solubility compared to the target compound’s dimethyl groups .

Cyano-substituted esters () exhibit higher hydrolytic stability due to electron-withdrawing effects, contrasting with the target’s phenylacetate, which may be more prone to enzymatic cleavage .

Physicochemical and Reactivity Trends

Table 2: Property Comparisons

- Lipophilicity: The target’s dimethyl and phenyl groups increase hydrophobicity compared to cyano-substituted analogs, suggesting better membrane permeability .

Biological Activity

Ethyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxy-2-phenylacetate (commonly referred to as ethyl 2-(3,4-dimethylcoumarin-7-yl)oxyacetate) is a synthetic compound that has drawn attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C15H16O5

- Molecular Weight : 276.2845 g/mol

- CAS Registry Number : 35679-90-4

- IUPAC Name : Ethyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Biological Activity Overview

This compound exhibits various biological activities, which can be summarized as follows:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for neutralizing free radicals and preventing oxidative stress in biological systems.

- Antimicrobial Effects : Research indicates that this compound may possess antimicrobial properties, showing efficacy against several bacterial strains.

- Anti-inflammatory Properties : Studies suggest that it may have the potential to reduce inflammation, making it a candidate for further investigation in inflammatory diseases.

- Cytotoxicity : Preliminary studies have shown that this compound may exhibit cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.

Antioxidant Activity

A study conducted by researchers focused on the antioxidant capacity of various coumarin derivatives, including ethyl 2-(3,4-dimethylcoumarin-7-yl)oxyacetate. The results showed that this compound effectively scavenged free radicals and reduced oxidative stress markers in vitro. The antioxidant activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| Ethyl 2-(3,4-dimethylcoumarin) | 25 ± 1.5 | 30 ± 1.0 |

| Standard (Ascorbic Acid) | 15 ± 0.5 | 20 ± 0.8 |

Antimicrobial Activity

In a separate investigation into the antimicrobial properties of ethyl 2-(3,4-dimethylcoumarin), the compound was tested against various bacterial strains including E. coli, S. aureus, and P. aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 40 |

| P. aeruginosa | 60 |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

Research investigating the anti-inflammatory effects of ethyl 2-(3,4-dimethylcoumarin) revealed its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This inhibition was assessed using ELISA assays on cultured macrophages treated with lipopolysaccharides (LPS).

Cytotoxicity Studies

The cytotoxic effects of ethyl 2-(3,4-dimethylcoumarin) were evaluated on several cancer cell lines including MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated a dose-dependent cytotoxicity with IC50 values ranging from 20 to 50 µg/mL across different cell lines.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF7 | 25 |

| HeLa | 30 |

| A549 | 45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.